molecular formula C17H20N2 B8276125 4-Tert-butylbenzaldehyde-phenylhydrazone

4-Tert-butylbenzaldehyde-phenylhydrazone

Cat. No. B8276125
M. Wt: 252.35 g/mol
InChI Key: ANVGXHIPALMMHB-UHFFFAOYSA-N
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Patent
US05604004

Procedure details

In 20 ml of methanol was dissolved 2.18 g of phenylhydrazine. While metering, 3.24 g of 4-tert-butylbenzaldehyde was added dropwise to the solution. Reaction quickly took place. With heat release, the entire solution solidified. 5 ml of ethanol was added to the mass and the crystals were washed and collected by suction filtration. The crystals were washed with a small amount of methanol and dried in vacuum for 1.5 hours, obtaining 4.69 g (yield 93%) of pale yellow crystals.
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2.18 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]([C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1)([CH3:12])([CH3:11])[CH3:10].C(O)C>CO>[C:1]1([NH:7][N:8]=[CH:17][C:16]2[CH:19]=[CH:20][C:13]([C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:14][CH:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
3.24 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
2.18 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction quickly took place
TEMPERATURE
Type
TEMPERATURE
Details
With heat release
WASH
Type
WASH
Details
the crystals were washed
FILTRATION
Type
FILTRATION
Details
collected by suction filtration
WASH
Type
WASH
Details
The crystals were washed with a small amount of methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuum for 1.5 hours
Duration
1.5 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NN=CC1=CC=C(C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.69 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.